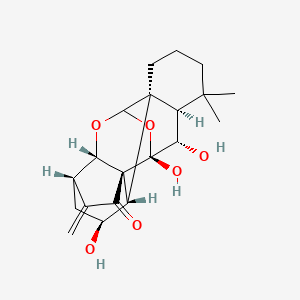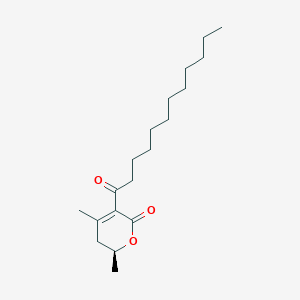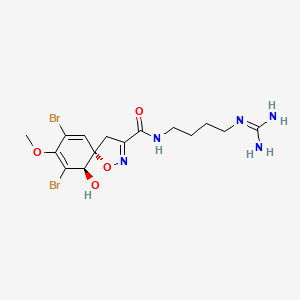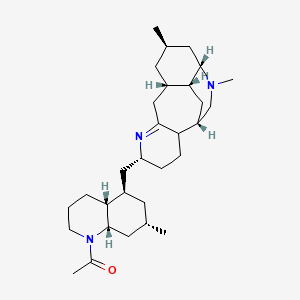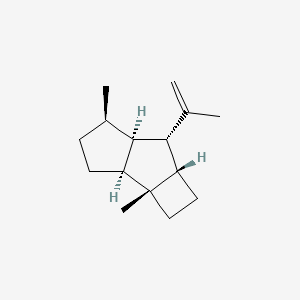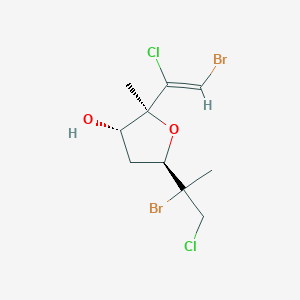![molecular formula C11H21NO10S2 B1244150 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoconringiin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group at the anomeric sulfur. It derives from an isobutylglucosinolic acid. It is a conjugate acid of a glucoconringiin(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition Studies
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose and its derivatives have been explored in the context of enzyme inhibition. Knapp, Darout, and Amorelli (2006) synthesized a variety of 1-thio-D-glucopyranose derivatives, including sulfonic acids, sulfonate esters, and sulfonamides. These compounds possess unique anomeric functionality, potentially offering resistance or inhibition to normal enzymatic carbohydrate processing. This makes them valuable in studies of enzyme structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis and Reactivity
The reactivity and synthesis of compounds similar to 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose have been extensively studied. For example, the reaction of 2,3,6-tri-O-methyl D-glucopyranose with phenyl isocyanate demonstrated solvent-dependent isomer ratios in the product mixture, indicating the influence of solvent in such reactions (Yeh & Gilbert, 1973). Additionally, Jha and Davis (1995) achieved specific deamidation of a related glucopyranose derivative, yielding amino sugars that could be acylated to form novel glycoconjugates (Jha & Davis, 1995).
Stereochemistry and Molecular Interactions
The stereochemistry of glucopyranose derivatives and their interactions at the molecular level are crucial for understanding their potential applications. Sanders and Kiessling (1994) worked on the stereoselective glycosylation of alcohols by glucose 1,2-cyclic sulfites, highlighting the significance of stereochemistry in these processes (Sanders & Kiessling, 1994).
Polymerization Studies
1,2-O-Sulfinyl glucopyranose, a novel monomer for the synthesis of polysaccharide derivatives, was used by Shetty, Koyama, and Nakano (2016) for the cationic polymerization of (1→2)-d-glucopyranan, demonstrating the potential of such derivatives in polymer science (Shetty, Koyama, & Nakano, 2016).
Applications in Glycoconjugate Synthesis
Glycoconjugates, important in various biological processes, can be synthesized using compounds like 1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose. For instance, Hasegawa, Kiso, and Azuma (1983) synthesized a conjugate involving a similar glucopyranose derivative for potential biological applications (Hasegawa, Kiso, & Azuma, 1983).
Eigenschaften
Molekularformel |
C11H21NO10S2 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/b12-6+/t5-,7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
DYAQCRHEYVANDL-PGFQGKCASA-N |
Isomerische SMILES |
CC(C)(C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Kanonische SMILES |
CC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
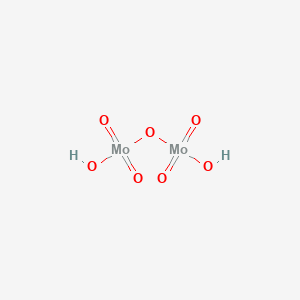
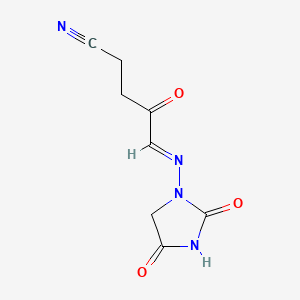
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)
